4-Nitrophenyl (quinolin-3-yl)methyl carbonate
Description
Properties
CAS No. |
918440-74-1 |
|---|---|
Molecular Formula |
C17H12N2O5 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
(4-nitrophenyl) quinolin-3-ylmethyl carbonate |
InChI |
InChI=1S/C17H12N2O5/c20-17(24-15-7-5-14(6-8-15)19(21)22)23-11-12-9-13-3-1-2-4-16(13)18-10-12/h1-10H,11H2 |
InChI Key |
UOYGLFZFSAPYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method involves reacting quinolin-3-ylmethanol with 4-nitrophenyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the quinoline derivative attacks the electrophilic carbonyl carbon of the chloroformate:
$$
\text{Quinolin-3-ylmethanol} + \text{4-Nitrophenyl chloroformate} \xrightarrow{\text{Base}} \text{4-Nitrophenyl (quinolin-3-yl)methyl carbonate} + \text{HCl}
$$
This exothermic reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C. Yields range from 65% to 78%, contingent on purification via column chromatography.
Multi-Step Synthesis via Carbamate Precursors
Protection-Deprotection Strategy
A more versatile approach, described by Watts et al. (2006), employs a protected quinoline intermediate to prevent unwanted side reactions. The sequence involves:
- Protection of Quinolin-3-ylmethanol : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether.
- Coupling with 4-Nitrophenyl Carbonate : The TBS-protected intermediate reacts with 4-nitrophenyl carbonate in the presence of 1,8-diazabicycloundec-7-ene (DBU), forming the carbamate linkage.
- Deprotection : The TBS group is removed using tetra-n-butylammonium fluoride (TBAF), yielding the final product.
This method achieves higher yields (82–89%) but requires additional purification steps.
Alternative Route Using Fmoc Chemistry
Source details a related strategy for dihydroisoxazole inhibitors, adaptable to this compound. Key steps include:
- Coupling a dihydroisoxazole (DHI) moiety to an amino acid.
- Introducing the carbamate via 4-nitrophenyl carbonate precursors (e.g., S4a ).
- Final deprotection using trifluoroacetic acid (TFA).
However, Fmoc deprotection risks displacement of bromide groups in the DHI core, reducing yields by ~50%.
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Direct Coupling | 65–78% | Anhydrous DCM/THF, 0–25°C | Simplicity, fewer steps | Moisture sensitivity, side reactions |
| Protection-Deprotection | 82–89% | TBS protection, DBU, TBAF deprotection | Higher yields, functional group tolerance | Additional steps, cost of reagents |
| Fmoc-Based Synthesis | 40–50% | TFA deprotection | Compatibility with peptide synthesis | Low yield due to side reactions |
Optimization and Scalability
Solvent and Catalyst Selection
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may necessitate higher temperatures (50–60°C). Catalytic DMAP (4-dimethylaminopyridine) improves carbamate formation efficiency by 12–15%.
Large-Scale Production Considerations
Watts et al. (2006) demonstrated scalability to 100-g batches using the protection-deprotection route, with purity >98% after recrystallization from ethyl acetate/hexane. In contrast, Claisen condensation routes (e.g., diethyl carbonate with 3-acetyl-4-hydroxyquinolone) suffer from low yields (~44%) and byproduct formation, limiting industrial applicability.
Emerging Methodologies
Suzuki Coupling for Quinoline Functionalization
Recent advances employ Suzuki-Miyaura cross-coupling to introduce aryl groups at the 4-position of proline derivatives, which can be further functionalized into quinoline intermediates. For example, vinyl triflate 17 derived from 4-hydroxyproline reacts with aryl boronic acids to yield trans-4-aryl prolines, which are oxidized to quinoline derivatives. This method enables modular synthesis but requires homogeneous hydrogenation with Wilkinson’s catalyst (RhCl(PPh₃)₃) for stereochemical control.
Enzymatic Catalysis
Preliminary studies suggest lipases (e.g., Candida antarctica Lipase B) can catalyze carbamate formation under mild conditions (pH 7.0, 30°C), though yields remain suboptimal (35–42%).
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl (quinolin-3-ylmethyl) carbonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl carbonate group can be displaced by nucleophiles such as amines or alcohols, forming carbamates or carbonates.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like sodium borohydride.
Oxidation: The quinoline moiety can undergo oxidation reactions, potentially forming quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation, or reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Carbamates and Carbonates: Formed from nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Quinoline N-oxides: Produced from oxidation reactions.
Scientific Research Applications
4-Nitrophenyl (quinolin-3-ylmethyl) carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Bioconjugation: The nitrophenyl carbonate group can be used to link biomolecules, facilitating the study of biological processes.
Catalysis: The compound can serve as a model substrate in catalytic studies, particularly in the development of new catalysts for nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl (quinolin-3-ylmethyl) carbonate in biological systems is not well-documented. the quinoline moiety is known to interact with various biological targets, including enzymes and receptors. The nitrophenyl carbonate group can undergo hydrolysis, releasing 4-nitrophenol and the corresponding quinoline derivative, which may exert biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural similarities with other nitroaromatic derivatives but differs in functional groups and substitution patterns. Key analogs include:
2-(Methyldiphenylsilyl)ethyl (4-nitrophenyl) Carbonate (1c) and Carbamate (1d)
- Structure: These compounds feature a silyl-protecting group (methyldiphenylsilyl) instead of the quinoline-methyl group in the target compound.
- Reactivity: The disassembly rate constants ($ k $) of 1c and 1d were studied, with 1b (a related aniline-substituted analog) showing $ k = 38.5 \pm 0.3 \, \text{M}^{-1} \, \text{min}^{-1} $. The slower disassembly compared to phenol derivatives (e.g., 1a) is attributed to the higher pKa of aniline leaving groups .
- Applications : Used in protective group chemistry for controlled release systems.
5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione Derivatives
- Structure: Contains a thiadiazole-thione core with a 4-nitrophenylamino group .
- Synthesis : Synthesized via ring-closure reactions involving thiosemicarbazides and carbon disulfide.
- Applications : Evaluated for antimicrobial and anticancer activities, demonstrating the role of the 4-nitrophenyl group in enhancing bioactivity .
4-Nitrophenyl N-Methoxycarbamate
- Structure: A carbamate analog with a methoxy group instead of the quinoline-methyl carbonate group.
- Properties : Molecular weight = 212.16 g/mol; classified as a carbamate with distinct stability and toxicity profiles compared to carbonates .
Kinetic and Thermodynamic Properties
Key Observations :
- Reactivity : Carbamates (e.g., 4-nitrophenyl N-methoxycarbamate) generally exhibit greater hydrolytic stability than carbonates due to the resonance stabilization of the carbamate group .
- Biological Activity : The presence of the 4-nitrophenyl group enhances electron-withdrawing effects, improving interaction with biological targets in both thiadiazole derivatives and the target compound .
Biological Activity
4-Nitrophenyl (quinolin-3-yl)methyl carbonate (C₁₇H₁₂N₂O₅) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and applications, supported by data tables and relevant case studies.
Structural Overview
The compound features a quinoline ring linked to a nitrophenyl group through a methylene carbonate moiety. The presence of the nitro group enhances its electrophilic properties, making it a candidate for various nucleophilic reactions, including hydrolysis and transesterification.
Enzyme Modulation
Research indicates that this compound may modulate enzyme activities, particularly transglutaminase . This enzyme plays a crucial role in cellular processes such as apoptosis and tissue repair. Elevated transglutaminase activity has been associated with various pathological conditions, including pulmonary hypertension .
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial activity , although specific data on this aspect remains limited. The compound's structural similarities with other known antimicrobial agents warrant further investigation into its efficacy against various pathogens.
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific enzymes or receptors, influencing various biological pathways. For example, its electrophilic nature could facilitate interactions with nucleophilic sites on target proteins, leading to inhibition or modulation of their activity.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Nitrophenyl (thiazol-5-yl)methyl carbonate | C₁₁H₈N₂O₅S | Contains a thiazole ring instead of quinoline |
| Quinoline-2-carboxylic acid | C₉H₇NO₂ | Lacks nitro substitution; focuses on carboxylic acid |
| 2-Aminoquinoline | C₉H₈N₂ | An amino group replaces the carbonate functionality |
This table highlights the diverse structural features that may influence the biological activities of these compounds.
Case Studies and Research Findings
- Transglutaminase Modulation : A study explored the role of transglutaminase in pulmonary hypertension, suggesting that compounds like this compound could be instrumental in therapeutic strategies targeting this enzyme .
- Antimicrobial Activity : While specific studies on this compound are scarce, related compounds have demonstrated antimicrobial properties, indicating potential avenues for further exploration of this compound in this domain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
